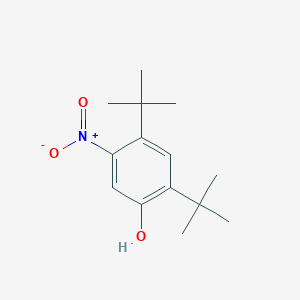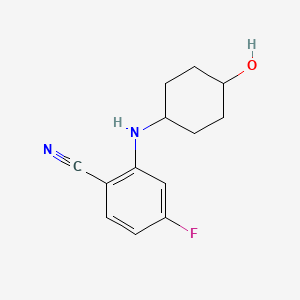![molecular formula C7H13NO B1387614 (4S)-6-Azaspiro[2.5]octan-4-ol CAS No. 1103501-90-1](/img/structure/B1387614.png)
(4S)-6-Azaspiro[2.5]octan-4-ol
Description
“(4S)-6-Azaspiro[2.5]octan-4-ol” is a chemical compound with a complex structure. It contains a total of 24 bonds, including 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of similar compounds has been reported using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of an Au (I) catalyst . Another study reported the formation of new sesquiterpene backbones after incubation of caryolan-synthase (GcoA) and presilphiperfolan-8-β-ol synthase (BcBOT2) with a non-natural farnesyldiphosphate .Molecular Structure Analysis
The molecular structure of “(4S)-6-Azaspiro[2.5]octan-4-ol” is quite intricate. It includes a total of 24 bonds, 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
The chemical reactions involving “(4S)-6-Azaspiro[2.5]octan-4-ol” can be quite complex. For example, one study reported the C(sp3) H bond oxygenation of the cyclopropane-containing mechanistic probes 6-tert-butylspiro[2.5]octane and spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-6-Azaspiro[2.5]octan-4-ol” include a molecular weight of 126.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 .properties
IUPAC Name |
(8S)-6-azaspiro[2.5]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLJTKFPIYWIRV-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CCNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-Azaspiro[2.5]octan-4-ol | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

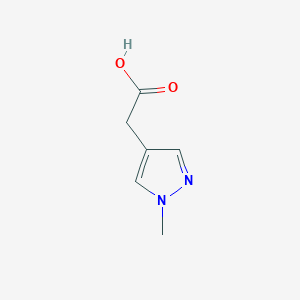
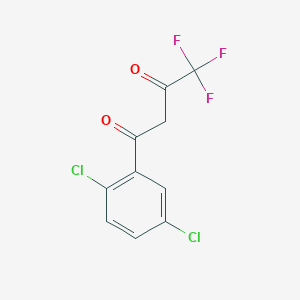
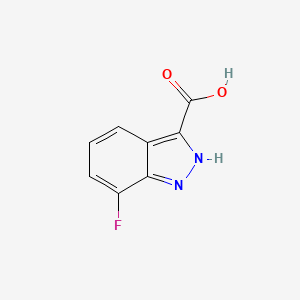
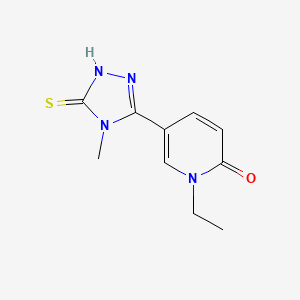
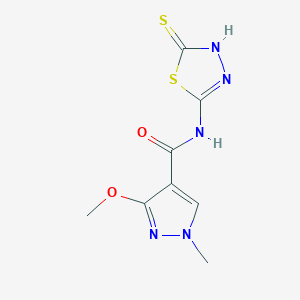
![5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387542.png)
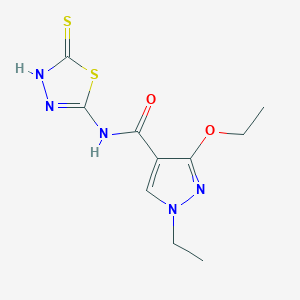
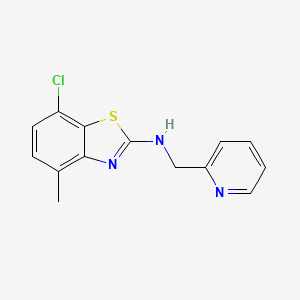
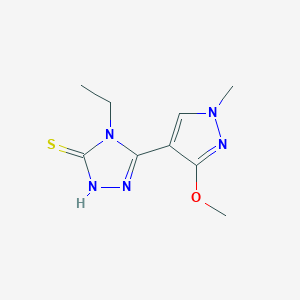
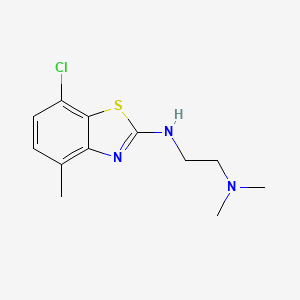
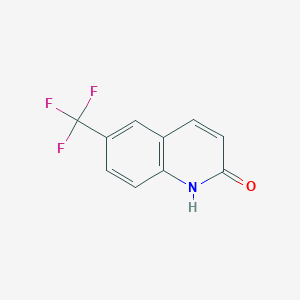
![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)
